molecular formula C15H15NO3 B8399674 Benzyl 3-amino-4-methoxybenzoate CAS No. 167993-22-8

Benzyl 3-amino-4-methoxybenzoate

Cat. No.: B8399674
CAS No.: 167993-22-8
M. Wt: 257.28 g/mol
InChI Key: PLQYUCHTKRSOPN-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-methoxybenzoate is a benzoic acid derivative featuring a benzyl ester group, an amino (-NH₂) substituent at the 3-position, and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex molecules. For instance, it is used in coupling reactions to form 3-[3-(benzyloxy)benzamido]-4-methoxybenzoic acid derivatives, which are precursors for bioactive compounds . Its synthesis involves Williamson ether synthesis, ester hydrolysis, and amide coupling steps, highlighting its versatility in multistep synthetic pathways .

Properties

CAS No.

167993-22-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 3-amino-4-methoxybenzoate

InChI

InChI=1S/C15H15NO3/c1-18-14-8-7-12(9-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3

InChI Key

PLQYUCHTKRSOPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the benzoate ring significantly influence chemical reactivity and physical properties. Key analogs include:

Methyl 4-Benzyloxy-3-Methoxybenzoate
  • Structure: Features a 4-benzyloxy and 3-methoxy substituent, differing from the amino group in the target compound.
  • The electron-donating methoxy and benzyloxy groups enhance the electron density of the aromatic ring, stabilizing electrophilic substitution reactions .
Methyl Benzoate (CAS 93-58-3)
  • Structure : Lacks functional groups beyond the ester moiety.
  • Applications: Primarily used as a solvent or flavoring agent due to its simple structure. The absence of amino or methoxy groups limits its utility in advanced synthetic applications compared to the target compound .
Isopropyl Benzoate (CAS 939-48-0)
  • Structure : Contains a branched aliphatic ester chain.
  • Physicochemical Properties: Increased lipophilicity due to the isopropyl group enhances solubility in nonpolar solvents, contrasting with the polar amino and methoxy groups in Benzyl 3-amino-4-methoxybenzoate .

Theoretical and Computational Comparisons

Computational studies on related triazolone derivatives (e.g., 3-methyl-4-(3-benzyloxy-4-methoxybenzylideneamino)triazol-5-one) reveal that substituents like methoxy and benzyloxy influence Mulliken charges and molecular orbital distributions. For this compound, the amino group introduces a localized positive charge, enhancing hydrogen-bonding capacity and interaction with biological targets, a feature absent in non-amino analogs .

Data Table: Key Structural and Functional Comparisons

Compound Substituents Key Reactivity Applications
This compound 3-NH₂, 4-OCH₃, benzyl ester Nucleophilic coupling, hydrogen bonding Pharmaceutical intermediates
Methyl 4-Benzyloxy-3-Methoxybenzoate 4-OBn, 3-OCH₃, methyl ester Electrophilic aromatic substitution Flavor/fragrance synthesis
Isopropyl Benzoate No ring substituents Ester hydrolysis, solvolysis Solvent, plasticizer

Research Findings and Implications

  • Reactivity: The amino group in this compound enables participation in amide bond formation, critical for drug discovery. Analogous compounds lacking this group require additional functionalization steps .
  • Electronic Effects : Methoxy and benzyloxy groups in analogs stabilize transition states in oxidation reactions (ρ = 1.9 in Hammett studies), suggesting similar electron-donating effects could apply to the target compound .
  • Regulatory Considerations: Benzoate esters with branched aliphatic chains (e.g., isopropyl benzoate) are generally recognized as safe (GRAS) for industrial use, while amino-substituted derivatives may require stricter toxicological evaluation .

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